molecular formula C9H12N2O3 B12868498 Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

Katalognummer: B12868498
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: QQGVHSWOOOKUCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical and biological properties. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of pyrazoloquinoline derivatives with cyclopropane carboxylic acid under mild conditions. The reaction is often carried out in ethanol as a solvent, with a deep eutectic mixture acting as a catalyst . This approach facilitates the formation of multiple C–C bonds, resulting in good to excellent yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of non-hazardous solvents and mild reaction conditions is emphasized to ensure safety and environmental sustainability. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid stands out due to its unique spirocyclic structure, which imparts significant stability and rigidity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over other similar compounds in terms of stability and reactivity.

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-8(13)6-1-4-11-7(14-6)5-9(10-11)2-3-9/h1,4,6-7,10H,2-3,5H2,(H,12,13)

InChI-Schlüssel

QQGVHSWOOOKUCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC3N(N2)C=CC(O3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.